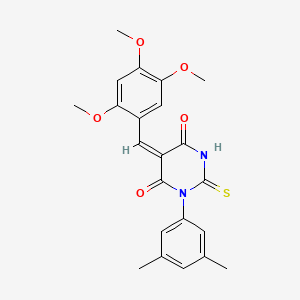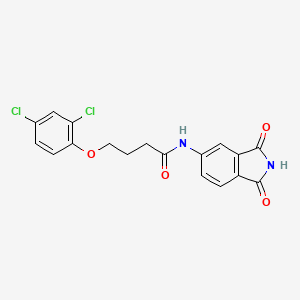
4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DCPIB and has been found to have various applications in the field of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide involves the selective blockage of VRACs. VRACs are ion channels that play a crucial role in cell volume regulation. DCPIB binds to VRACs and inhibits their function, leading to a decrease in ion transport across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide have been extensively studied. DCPIB has been found to have various effects on cell volume regulation, apoptosis, and proliferation. Additionally, DCPIB has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide in lab experiments is its selective blockage of VRACs. This allows for the study of the role of VRACs in various physiological and pathological processes. However, one of the limitations of using DCPIB is its potential off-target effects on other ion channels. Therefore, it is essential to use DCPIB in combination with other methods to confirm its specificity for VRACs.
Orientations Futures
There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide. One of the primary directions is the development of more selective VRAC inhibitors. Additionally, DCPIB can be used to study the role of VRACs in various physiological and pathological processes, such as cancer, inflammation, and ischemia. Furthermore, DCPIB can be used in combination with other methods, such as electrophysiology and imaging, to gain a better understanding of VRAC function.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide has been found to have various scientific research applications. One of the primary applications of this compound is in the field of ion channel research. DCPIB has been found to selectively block volume-regulated anion channels (VRACs) and has been used to study the role of VRACs in various physiological and pathological processes.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-10-3-6-15(14(20)8-10)26-7-1-2-16(23)21-11-4-5-12-13(9-11)18(25)22-17(12)24/h3-6,8-9H,1-2,7H2,(H,21,23)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDUVTTVOMWQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4850322.png)
![{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4850327.png)
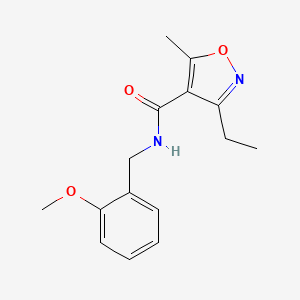
![N-{2-[5-(2,5-dichlorophenyl)-2-furyl]-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4850333.png)

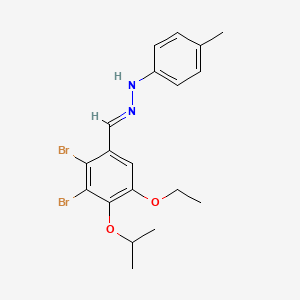
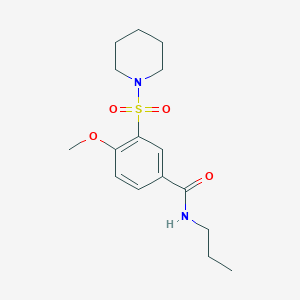
![ethyl 4-{[({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4850364.png)

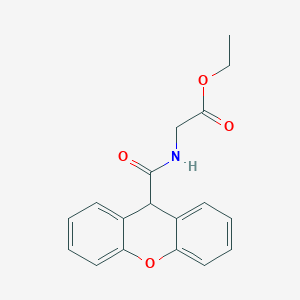
![N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
![2-[4-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4850392.png)
